molecular formula C9H6F3NOS B1301771 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one CAS No. 716-82-5

6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No. B1301771
CAS RN: 716-82-5
M. Wt: 233.21 g/mol
InChI Key: CDCYQWJTDZXFCS-UHFFFAOYSA-N
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Description

The compound "6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one" is a chemical entity that belongs to the class of benzo[b][1,4]thiazin-3(4H)-ones. These compounds are of interest due to their potential biological activities and their use as building blocks in organic synthesis. The presence of the trifluoromethyl group is particularly noteworthy as it can significantly influence the physical, chemical, and biological properties of a molecule.

Synthesis Analysis

The synthesis of related benzo[b][1,4]thiazin-3(4H)-one derivatives has been explored in various studies. For instance, a convenient and efficient synthesis of novel 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones has been achieved through a one-step reaction involving 2-aminobenzenethiols and 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones . Another study reports the generation of 4-((trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxides via a reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide . These methods highlight the versatility of synthetic approaches in creating various benzo[b][1,4]thiazin-3(4H)-one derivatives.

Molecular Structure Analysis

The molecular structure of benzo[b][1,4]thiazin-3(4H)-one derivatives can be complex, with various substituents influencing the overall shape and electronic distribution. For example, the title compound in one study, 2-(6-Phenyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1,3-benzothiazole, exhibits dihedral angles that indicate a flattened molecular shape, which is important for its supramolecular interactions . Such structural analyses are crucial for understanding the reactivity and potential interactions of these molecules.

Chemical Reactions Analysis

The reactivity of benzo[b][1,4]thiazin-3(4H)-one derivatives can be quite diverse. For instance, reactions with various reagents can lead to the formation of Schiff bases, N-formyl derivatives, and triacetyl derivatives, as seen in the study of 6-benzoyl-3-amino-2-imino-2,3-dihydrothiazolo[4,5-b]quinoxaline . The presence of the trifluoromethyl group in the compound of interest may also influence its reactivity, as seen in the study where trifluoromethanesulfanylamide was used to introduce the (trifluoromethyl)thio group into a benzo[e][1,2]thiazine scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b][1,4]thiazin-3(4H)-one derivatives are influenced by their molecular structure. The introduction of a trifluoromethyl group, for example, can increase the lipophilicity and electron-withdrawing capacity of the molecule, potentially affecting its biological activity. In a study on the design and synthesis of novel tricycles based on 4H-benzo[1,4]thiazin-3-one, the integration of two privileged structures into one skeleton was explored, which could lead to unique physical and chemical properties . Additionally, the in vitro anticancer evaluation of new 2H-benzo[b][1,4]thiazin-3(4H)-one-based 1,2,3-triazoles demonstrated the potential biological relevance of these compounds .

Scientific Research Applications

  • Polymer Science

    • Application : Trifluoromethyl groups are used in the design of highly transparent polyimide films with low dielectric constants .
    • Method : The trifluoromethyl groups are introduced into the polymer chains using a two-step method .
    • Results : The resulting film has high optical transparency and a low dielectric constant. It also shows good thermal stability and mechanical properties .
  • Catalysis

    • Application : Trifluoromethyl groups are used in photoredox catalysis .
    • Method : The trifluoromethyl group is generated via photoredox processes .
    • Results : This method has been used to develop new methodologies for trifluoromethylation .
  • Organic Chemistry

    • Application : Trifluoromethyl groups are used in the synthesis of 4-trifluoromethyl-3-pyrrolines .
    • Method : A tandem hydroamination and cyclization reaction of 2-trifluoromethyl-1,3-enynes with primary amines is used .
    • Results : This method is compatible with alkyl, aryl, and allyl primary amines .
  • Transition Metal-Mediated Trifluoromethylation

    • Application : Trifluoromethyl groups are used in transition metal-mediated trifluoromethylation reactions .
    • Method : The trifluoromethyl group is generated via transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
    • Results : This method has been used to develop new methodologies for trifluoromethylation .
  • Synthesis of 6-Trifluoromethyl- Phenanthridines

    • Application : Trifluoromethyl groups are used in the synthesis of 6-Trifluoromethyl- Phenanthridines from Diaryl Isonitriles .
    • Method : The trifluoromethyl group is introduced by a radical trifluoromethylation reaction .
    • Results : A range of 6-trifluoromethyl-phenanthridines were obtained in moderate to good yields .
  • Defluorinative Annulation

    • Application : Trifluoromethyl groups are used in the defluorinative [3 + 3] annulation of (trifluoromethyl)alkenes and pyrazolones .
    • Method : The reaction distinguishes the different nucleophilic sites of pyrazolones and features mild conditions .
    • Results : This method gives rise to various useful 6-fluoro-1,4-dihydropyrano [2,3-c]pyrazoles in high yields .
  • Transition Metal-Mediated Trifluoromethylation

    • Application : Trifluoromethyl groups are used in transition metal-mediated trifluoromethylation reactions .
    • Method : The trifluoromethyl group is generated via transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
    • Results : This method has been used to develop new methodologies for trifluoromethylation .
  • Radical Trifluoromethylation

    • Application : Trifluoromethyl groups are used in radical trifluoromethylation .
    • Method : The trifluoromethyl group is introduced by a radical trifluoromethylation reaction .
    • Results : This method has been used to develop new methodologies for trifluoromethylation .
  • Photoredox Catalysis

    • Application : Trifluoromethyl groups are used in photoredox catalysis .
    • Method : The trifluoromethyl group is generated via photoredox processes .
    • Results : This method has been used to develop new methodologies for trifluoromethylation .

Future Directions

The trifluoromethyl group is becoming increasingly important in various fields, including pharmaceuticals, agrochemicals, and materials . Future research may focus on further advances in trifluoromethylation of carbon-centered radical intermediates .

properties

IUPAC Name

6-(trifluoromethyl)-4H-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NOS/c10-9(11,12)5-1-2-7-6(3-5)13-8(14)4-15-7/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCYQWJTDZXFCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371827
Record name 6-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one

CAS RN

716-82-5
Record name 6-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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